Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 1007190-49-9
VCID: VC8403729
InChI: InChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
SMILES: C1=CC(=CC=C1F)SCC(=O)[O-].[K+]
Molecular Formula: C8H6FKO2S
Molecular Weight: 224.3 g/mol

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

CAS No.: 1007190-49-9

Cat. No.: VC8403729

Molecular Formula: C8H6FKO2S

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate - 1007190-49-9

Specification

CAS No. 1007190-49-9
Molecular Formula C8H6FKO2S
Molecular Weight 224.3 g/mol
IUPAC Name potassium;2-(4-fluorophenyl)sulfanylacetate
Standard InChI InChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Standard InChI Key BNLWWCVJORNRMT-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1F)SCC(=O)[O-].[K+]
Canonical SMILES C1=CC(=CC=C1F)SCC(=O)[O-].[K+]

Introduction

Structural and Molecular Characteristics

The molecular formula of potassium 2-[(4-fluorophenyl)sulfanyl]acetate is C₈H₆FKO₂S, with a calculated molecular weight of 224.27 g/mol. The structure comprises a 4-fluorophenyl group linked via a sulfanyl bridge to the α-carbon of the acetate moiety, which is neutralized by a potassium ion (Figure 1). Key structural features include:

  • Aromatic ring: The 4-fluorophenyl group contributes to electronic effects, with fluorine’s electronegativity influencing ring reactivity .

  • Sulfanyl linkage: The thioether (-S-) group enhances lipophilicity and potential for nucleophilic substitution reactions .

  • Carboxylate group: The deprotonated acetic acid moiety forms a stable ionic interaction with potassium, improving solubility in polar solvents .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₈H₆FKO₂S
Molecular weight224.27 g/mol
LogP (lipophilicity)~1.2 (estimated)
Water solubilityHigh (due to ionic character)
Melting pointNot reported

Synthetic Pathways

While no direct synthesis of potassium 2-[(4-fluorophenyl)sulfanyl]acetate is documented, analogous methods for sulfanyl-acetate derivatives suggest viable routes:

Nucleophilic Substitution

Reaction of 4-fluorobenzenethiol with chloroacetic acid followed by neutralization with potassium hydroxide:

4-FC₆H₄SH+ClCH₂COOH4-FC₆H₄SCH₂COOH+HCl\text{4-FC₆H₄SH} + \text{ClCH₂COOH} \rightarrow \text{4-FC₆H₄SCH₂COOH} + \text{HCl} 4-FC₆H₄SCH₂COOH+KOH4-FC₆H₄SCH₂COOK+H₂O\text{4-FC₆H₄SCH₂COOH} + \text{KOH} \rightarrow \text{4-FC₆H₄SCH₂COOK} + \text{H₂O}

This method aligns with procedures used for potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate and potassium (2,4-dichlorophenoxy)acetate , where thiols or phenols react with halogenated acids.

Condensation Reactions

Alternative routes may involve Michael addition or cyclization strategies, as seen in benzothiazine syntheses . For example, coupling 4-fluorophenylsulfanylated intermediates with activated acetate precursors under basic conditions could yield the target compound.

Table 2: Hypothetical Reaction Conditions

ReagentRoleConditions
4-FluorobenzenethiolThiol nucleophileEthanol, 60–90°C
Chloroacetic acidElectrophilic substrateReflux, 4–6 hours
KOHNeutralizing agentRoom temperature

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic substitution: The sulfanyl group may participate in S-alkylation or oxidation to sulfoxides/sulfones .

  • Coordination chemistry: The carboxylate and sulfur atoms could act as ligands for metal ions, relevant to catalysis or material science .

  • Acid-base behavior: The potassium salt dissociates in water, releasing the carboxylate anion, which may interact with biological targets .

Pharmaceutical Intermediate

Benzothiazole and benzothiazine derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory activities . The 4-fluorophenyl group, common in drug design (e.g., fluoroquinolones), suggests potential use in:

  • Antitumor agents: Fluorinated arylthioethers enhance membrane permeability and target binding .

  • Antimicrobials: Sulfur-containing compounds disrupt microbial enzyme systems .

Agricultural Chemistry

Analogous potassium phenoxyacetates are herbicides (e.g., 2,4-D derivatives) . The fluorophenyl variant may offer improved selectivity or environmental stability.

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield and purity, inspired by benzothiazine syntheses .

  • Biological screening: Evaluate cytotoxicity, antimicrobial activity, and pharmacokinetics in vitro.

  • Structural analogs: Explore substitutions at the phenyl ring (e.g., Cl, NO₂) to modulate bioactivity.

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